molecular formula C10H8ClNO3 B6163561 methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate CAS No. 2092756-13-1

methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate

Cat. No.: B6163561
CAS No.: 2092756-13-1
M. Wt: 225.63 g/mol
InChI Key: JFSSGLFKNYYLRN-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a dechlorinated product

    Substitution: Formation of substituted indole derivatives

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

CAS No.

2092756-13-1

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 6-chloro-4-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-15-10(14)8-4-6-7(12-8)2-5(11)3-9(6)13/h2-4,12-13H,1H3

InChI Key

JFSSGLFKNYYLRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2O)Cl

Purity

95

Origin of Product

United States

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